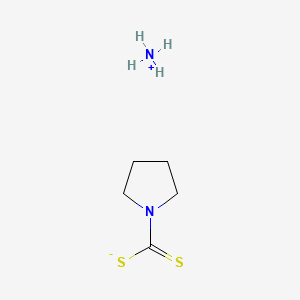

Ammonium pyrrolidine-1-carbodithioate

Descripción general

Descripción

El pirrolidina ditiocarbamato es un compuesto conocido por sus propiedades de quelación metálica y su capacidad para inhibir varios procesos biológicos. Es un miembro de la familia de los ditiocarbamatos, que son compuestos caracterizados por la presencia de un grupo funcional ditiocarbamato.

Métodos De Preparación

El pirrolidina ditiocarbamato se puede sintetizar mediante la reacción de pirrolidina con disulfuro de carbono en presencia de una base. La reacción suele proceder de la siguiente manera:

Ruta sintética: La pirrolidina se hace reaccionar con disulfuro de carbono en un medio alcalino, como hidróxido de sodio o hidróxido de potasio, para formar pirrolidina ditiocarbamato.

Condiciones de reacción: La reacción se suele llevar a cabo a temperatura ambiente, y el producto se aísla mediante métodos de precipitación o extracción.

Producción industrial: Los métodos de producción industrial del pirrolidina ditiocarbamato implican rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El pirrolidina ditiocarbamato experimenta varias reacciones químicas, incluidas:

Oxidación: Se puede oxidar para formar disulfuros u otros productos oxidados.

Reducción: Se puede reducir para formar derivados de tiol.

Sustitución: Puede sufrir reacciones de sustitución con electrófilos, como los haluros de alquilo, para formar ditiocarbamatos sustituidos.

Formación de complejos de coordinación: El pirrolidina ditiocarbamato forma complejos de coordinación con metales de transición, como hierro, zinc y cobre. .

Aplicaciones Científicas De Investigación

Biochemical Applications

-

NF-κB Inhibition

- APDC is recognized for its role as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It prevents the phosphorylation of IκB, which is crucial for NF-κB translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α . This property makes it valuable in studies related to inflammation and immune responses.

-

Antioxidant Activity

- The compound exhibits antioxidant properties, helping to mitigate oxidative stress in various biological models. For example, it has been shown to reduce lipid peroxidation and enhance the antioxidative environment in neuronal tissues, contributing to neuroprotection in models of Alzheimer’s disease .

- Metal Chelation

Therapeutic Applications

-

Treatment of Inflammatory Diseases

- Research indicates that APDC can alleviate symptoms associated with inflammatory conditions such as ulcerative colitis by suppressing the activation of NF-κB and reducing inflammatory cytokine levels. In vivo studies have demonstrated its effectiveness in reducing intestinal inflammation and improving mucosal healing .

- Cancer Cachexia

- Acute Lung Injury

Case Studies

Mecanismo De Acción

El mecanismo de acción del pirrolidina ditiocarbamato implica su capacidad para quelar iones metálicos e inhibir vías biológicas específicas:

Quelación metálica: El pirrolidina ditiocarbamato se une a iones metálicos, como el zinc, formando complejos estables que pueden entrar en las células e inhibir enzimas dependientes de metales.

Inhibición de NF-κB: Inhibe la activación de NF-κB, un factor de transcripción involucrado en la expresión de citocinas proinflamatorias y otros genes relacionados con las respuestas inmunitarias.

Actividad antioxidante: El pirrolidina ditiocarbamato exhibe propiedades antioxidantes al eliminar las especies reactivas del oxígeno y reducir el estrés oxidativo.

Comparación Con Compuestos Similares

El pirrolidina ditiocarbamato es único entre los ditiocarbamatos debido a su estructura química y propiedades específicas. Los compuestos similares incluyen:

Dietilditiocarbamato: Conocido por su uso en el tratamiento de la dependencia del alcohol y como agente anticancerígeno.

Dimetilditiocarbamato: Utilizado como fungicida y en la industria del caucho.

Ditiocarbamato de zinc: Comúnmente utilizado en la agricultura como fungicida y en la industria del caucho como acelerador de vulcanización.

El pirrolidina ditiocarbamato destaca por su capacidad para formar complejos metálicos estables y sus posibles aplicaciones terapéuticas en medicina.

Propiedades

IUPAC Name |

pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWDORGPIHIGNW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NS2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5108-96-3 | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium pyrrolidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of APDC?

A1: APDC primarily acts by inhibiting the activation of the transcription factor NF-κB. [, , ] It achieves this by preventing the nuclear translocation of NF-κB, thereby hindering its ability to bind to DNA and initiate the transcription of target genes. [, ] This inhibition has downstream effects on various cellular processes, including inflammation, apoptosis, and oxidative stress. [, , , ]

Q2: How does APDC affect oxidative stress?

A2: APDC demonstrates antioxidant properties by reducing the production of superoxide anion radicals and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase. [] In a study on rats with metabolic syndrome, APDC effectively prevented oxidative stress in muscle tissue. []

Q3: Can APDC modulate pain pathways?

A3: Research suggests APDC might play a role in pain modulation. In a study on paclitaxel-induced peripheral neuropathy in rats, APDC attenuated mechanical allodynia, potentially by inhibiting NF-κB-dependent upregulation of CX3CL1. []

Q4: What is the molecular formula and weight of APDC?

A4: The molecular formula of APDC is C5H11N3S2. Its molecular weight is 193.3 g/mol.

Q5: Is there spectroscopic data available for APDC and its metal complexes?

A5: Yes, several studies utilize spectroscopic techniques to characterize APDC and its complexes. UV-Vis spectrophotometry is commonly employed to study the formation and stability of APDC-metal chelates. [, , ] Additionally, X-ray diffraction analysis provides insights into the crystal structure of APDC complexes, revealing details about their coordination geometry and bonding interactions. [, ]

Q6: Can APDC be used in conjunction with different analytical techniques?

A6: Yes, APDC's compatibility with various analytical techniques makes it a versatile reagent. It is widely used in conjunction with atomic absorption spectrometry (AAS) for trace metal analysis. [, , , , , , , ] Additionally, APDC is employed in high-performance liquid chromatography (HPLC) for the separation and quantification of metal species. [, ] This adaptability makes APDC a valuable tool in analytical chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.